GSK-923295
概要
説明
GSK-923295は、有糸分裂キネシンセントロメア関連タンパク質E(CENP-E)の低分子阻害剤です。 この化合物は、細胞分裂中の染色体移動に重要な役割を果たす有糸分裂キネシンセントロメア関連タンパク質Eを標的にするため、特に癌治療の可能性で注目されています .
作用機序
GSK-923295の作用機序には、有糸分裂キネシンセントロメア関連タンパク質Eの阻害が含まれます。 このタンパク質は、初期の細胞分裂または有糸分裂中の染色体移動に不可欠です。 このタンパク質を阻害することにより、this compoundは、有糸分裂紡錘体の力学と有糸分裂チェックポイントを破壊し、中期における細胞周期停止とそれに続くアポトーシスにつながります .
類似の化合物との比較
This compoundは、有糸分裂キネシンセントロメア関連タンパク質Eの特異的な阻害において独特です。 類似の化合物には、イスピネシブやモナストロルなどの有糸分裂キネシンの他の阻害剤が含まれます。 this compoundは、イスピネシブやモナストロルのメカニズムとは異なる、そのアロステリック阻害メカニズムが独特です .
参考文献
生化学分析
Biochemical Properties
GSK-923295 is a potent inhibitor of the microtubule (MT)-stimulated ATPase activity of the human CENP-E motor domain . It interacts with CENP-E, a key cellular protein important in the alignment of chromosomes during mitosis . The interaction between this compound and CENP-E is crucial for the correct positioning and stabilization of attached chromosomes to spindle microtubules (MTs) at the metaphase plate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the mitotic kinesin CENP-E, which plays an essential role in chromosome movement during early cell division or mitosis . This inhibition leads to cell cycle arrest during cell duplication, resulting in subsequent apoptosis or cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits dose-proportional pharmacokinetics from 10 to 250 mg/m² and does not accumulate upon weekly administration . The mean terminal elimination half-life of this compound is 9–11 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated significant antitumor activity against solid tumor models, inducing complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its inhibition of the mitotic kinesin CENP-E
Transport and Distribution
Given its role as an inhibitor of CENP-E, it is likely to be involved in processes related to cell division and chromosome alignment .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the mitotic spindle, given its role as an inhibitor of the mitotic kinesin CENP-E
準備方法
GSK-923295の合成には、主要な中間体の形成とその後の特定の条件下での反応を含むいくつかのステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公開されていません。
化学反応の分析
GSK-923295は、主に有糸分裂キネシンセントロメア関連タンパク質Eとの相互作用に焦点を当てた、いくつかの種類の化学反応を受けます。 この化合物は、アロステリック阻害剤として作用します。つまり、タンパク質の活性部位とは異なる部位に結合し、その活性を阻害するコンフォメーション変化を引き起こします。 この阻害は、癌細胞の細胞周期停止とアポトーシスにつながります .
科学研究の応用
This compoundは、癌治療における可能性について広範囲に研究されています。 前臨床試験では、さまざまなヒト腫瘍異種移植片に対して幅広いスペクトル活性を示しました。 この化合物は、結腸、乳房、卵巣、肺、およびその他の腫瘍のモデルで有効性が実証されています。 細胞周期停止とアポトーシスを誘導する能力により、癌治療のさらなる開発のための有望な候補となっています .
科学的研究の応用
GSK-923295 has been extensively studied for its potential in cancer therapy. It has shown broad-spectrum activity against various human tumor xenografts in preclinical studies. The compound has demonstrated efficacy in models of colon, breast, ovarian, lung, and other tumors. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further development in cancer treatment .
類似化合物との比較
GSK-923295 is unique in its specific inhibition of the mitotic kinesin centromere-associated protein E. Similar compounds include other inhibitors of mitotic kinesins, such as ispinesib and monastrol. this compound is distinct in its allosteric inhibition mechanism, which differs from the mechanisms of ispinesib and monastrol .
References
特性
IUPAC Name |
3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXDBPHBVLYRC-OFVILXPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677145 | |
Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GSK-923295 is an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase. Inhibition of CENP-E induces cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death. | |
Record name | GSK-923295 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1088965-37-0 | |
Record name | GSK-923295A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-923295A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。